2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one
Description
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one (CAS 2102408-90-0) is a bicyclo[1.1.1]pentane derivative characterized by a rigid, highly strained bicyclic core. Its molecular formula is C₁₃H₁₃BrO (MW 265.15), featuring a bromine atom at the 3-position of the bicyclo[1.1.1]pentane ring and a phenyl ethanone substituent. The compound’s Smiles code (BrC12CC(CC(=O)C3=CC=CC=C3)(C1)C2) highlights its unique geometry, which imparts steric constraints and electronic effects critical for applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-13-7-12(8-13,9-13)6-11(15)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBBVPKUKKNIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one typically involves the bromination of bicyclo[1.1.1]pentane followed by its coupling with a phenylethanone derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the phenylethanone can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one involves its interaction with specific molecular targets. The brominated bicyclo[1.1.1]pentane moiety can engage in covalent bonding with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The phenylethanone structure may interact with enzyme active sites or receptor binding domains, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Functional Groups: The phenyl ethanone group in the target compound distinguishes it from derivatives with carboxylic acids (e.g., difluoroacetic acid) or nitriles. This ketone group enhances electrophilicity, making it reactive in nucleophilic additions or condensations . Fluorinated derivatives (e.g., difluoroacetic acid, difluoroacetonitrile) exhibit increased lipophilicity and metabolic resistance, advantageous in drug design . Methyl esters (e.g., methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate) offer hydrolytic stability compared to free acids, enabling controlled release in synthetic pathways .
- Molecular Weight and Solubility: The phenyl ethanone derivative (MW 265.15) is heavier than smaller analogs like the nitrile (MW 172.03), impacting solubility and diffusion properties. Fluorinated compounds (e.g., C₇H₇BrF₂O₂) may exhibit lower water solubility due to hydrophobic fluorine atoms .
Synthetic Utility :
- The bromine atom on the bicyclo[1.1.1]pentane core is a common feature, enabling Suzuki-Miyaura or Ullmann-type cross-coupling reactions for further functionalization .
- Nitrile-containing derivatives (e.g., CAS 2460750-39-2) are valuable in metal-catalyzed cyanation or as precursors to amines via reduction .
Discrepancies and Limitations
- CAS Ambiguities : Two difluoroacetic acid derivatives (CAS 2228641-38-9 and 2408958-11-0) share identical molecular formulas, suggesting possible isomeric differences or database errors .
- Application Gaps : While fluorinated analogs are theorized for drug design, explicit biological data for the target compound remain unreported in the provided evidence.
Biological Activity
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one, with the CAS number 2102408-90-0, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions, pharmacological properties, and potential applications in drug design.
Chemical Structure and Properties
The compound's chemical formula is C13H13BrO, and it has a molecular weight of 265.15 g/mol. Its structure features a bicyclo[1.1.1]pentane moiety, which is often used as a bioisosteric replacement for aromatic systems in drug design to improve pharmacokinetic properties.
Key Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-bromobicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one |
| CAS Number | 2102408-90-0 |
| Molecular Formula | C13H13BrO |
| Molecular Weight | 265.15 g/mol |
| Purity | 97% |
Biological Activity Overview
The biological activity of this compound can be primarily attributed to its structural features that facilitate various non-covalent interactions, making it a candidate for further pharmacological studies.
Non-Covalent Interactions
Research indicates that bicyclo[1.1.1]pentane derivatives engage in significant non-covalent interactions such as hydrogen bonding and halogen bonding, which are crucial for their binding affinity to biological targets . These interactions can enhance the selectivity and efficacy of drugs derived from such scaffolds.
Study 1: Synthesis and Characterization
A study published in the European Journal of Organic Chemistry outlined the synthesis of various bicyclo[1.1.1]pentane derivatives, including this compound. The researchers employed computational methods to predict the interactions of these compounds with biological targets, demonstrating their potential as bioisosteres for traditional aromatic systems .
Study 2: Pharmacokinetic Properties
In-depth ADME (absorption, distribution, metabolism, excretion) investigations were conducted on a series of bicyclo[1.1.1]pentane derivatives, highlighting the improved pharmacokinetic profiles compared to their ortho/meta-substituted aromatic counterparts. The findings suggest that the unique three-dimensional structure of these compounds may lead to enhanced bioavailability and reduced toxicity .
Study 3: Halogen Bonding Effects
Another significant study focused on the halogen bonding capabilities of brominated bicyclic compounds, revealing that the presence of bromine enhances binding interactions with specific protein targets through halogen bonds (I···N or I···I). This property is particularly relevant for designing inhibitors in medicinal chemistry .
Q & A
Q. What synthetic strategies are effective for preparing 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one?
The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core with bromine and phenylacetyl groups. Key steps include:
- Photochemical methods : UV irradiation facilitates strain-driven cyclization to form the bicyclic framework .
- Catalytic halogenation : Palladium-based catalysts (e.g., Pd/C) enable selective bromine introduction at the 3-position of the bicyclo[1.1.1]pentane .
- Coupling reactions : Suzuki-Miyaura cross-coupling can attach the phenyl group to the acetyl moiety .
Optimize yields (>70%) by controlling reaction time, temperature (e.g., 60–80°C), and solvent polarity (e.g., dichloromethane or THF) .
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of:
- NMR spectroscopy : and NMR to identify bicyclic proton environments (e.g., distinct δ 2.5–3.5 ppm for bridgehead protons) and bromine-induced deshielding .
- X-ray crystallography : Resolves strained bicyclo[1.1.1]pentane geometry and confirms substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHBrO) with <2 ppm error .
Advanced Research Questions
Q. How does bromine substitution at the 3-position influence reactivity compared to fluoro or chloro analogs?
Bromine’s polarizability and larger atomic radius alter electronic and steric effects:
- Reactivity in nucleophilic substitutions : Bromine enhances leaving-group ability compared to fluoro analogs, accelerating SN2 reactions (e.g., with amines or thiols) .
- Steric hindrance : Bulkier bromine may reduce access to planar transition states, as seen in slower Diels-Alder reactions compared to chloro derivatives .
- Comparative data : A table from related bicyclo[1.1.1]pentane derivatives shows halogen-dependent reaction rates:
| Halogen | Relative SN2 Rate (vs. Cl) | Steric Volume (ų) |
|---|---|---|
| F | 0.1 | 12.5 |
| Cl | 1.0 | 24.2 |
| Br | 1.3 | 31.5 |
Source : Adapted from structural reactivity studies .
Q. What methodologies are recommended to analyze its interactions with biological targets (e.g., enzymes)?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k, k) to receptors like serotonin transporters .
- Molecular docking simulations : Predict binding poses using software (e.g., AutoDock Vina) and validate with mutagenesis studies .
- In vitro enzyme assays : Measure IC values under physiological pH (7.4) and temperature (37°C) to assess inhibition potency .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Purity variations : Use HPLC (≥99% purity) and control for residual solvents (e.g., DMSO) that may interfere with assays .
- Assay conditions : Standardize parameters like buffer composition (e.g., Tris-HCl vs. PBS) and cell lines (e.g., HEK293 vs. CHO) .
- Structural analogs : Compare activity against bicyclo[1.1.1]pentane derivatives with differing substituents (e.g., phenyl vs. methyl groups) to isolate structure-activity relationships .
Data-Driven Research Design
Q. What functionalization strategies enhance the compound’s utility in material science?
- Radical polymerization : Initiate with AIBN to incorporate the bicyclic core into high-strength polymers, leveraging bromine as a chain-transfer agent .
- Cross-coupling for dendrimers : Use Sonogashira coupling to attach acetylene-terminated dendrimers, exploiting the phenyl group for π-π stacking .
Q. How does the bicyclo[1.1.1]pentane scaffold impact pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
